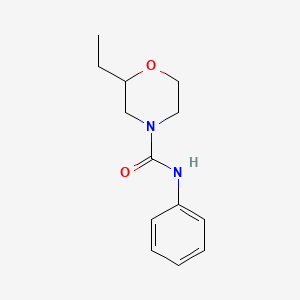
2-ethyl-N-phenylmorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-N-phenylmorpholine-4-carboxamide, also known as Etifoxine, is a non-benzodiazepine anxiolytic drug that is commonly used in Europe and Asia for the treatment of anxiety disorders. Etifoxine has a unique mechanism of action that differentiates it from other anxiolytic drugs. It acts on the GABAergic system by increasing the synthesis of neurosteroids, which in turn enhances the binding of GABA to its receptor.
Mécanisme D'action
2-ethyl-N-phenylmorpholine-4-carboxamide acts on the GABAergic system by increasing the synthesis of neurosteroids. Neurosteroids are endogenous steroids that are synthesized in the brain and have a modulatory effect on the GABA receptor. 2-ethyl-N-phenylmorpholine-4-carboxamide increases the synthesis of neurosteroids by activating the enzyme responsible for their synthesis. The increased synthesis of neurosteroids enhances the binding of GABA to its receptor, resulting in anxiolytic effects.
Biochemical and Physiological Effects
2-ethyl-N-phenylmorpholine-4-carboxamide has been shown to have anxiolytic, sedative, and muscle relaxant effects. It has also been shown to have anti-inflammatory and antioxidant properties. 2-ethyl-N-phenylmorpholine-4-carboxamide has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been shown to increase the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethyl-N-phenylmorpholine-4-carboxamide has several advantages for lab experiments. It has a unique mechanism of action that differentiates it from other anxiolytic drugs. It has also been extensively studied for its anxiolytic properties, making it a well-established model for anxiety research. However, 2-ethyl-N-phenylmorpholine-4-carboxamide has some limitations for lab experiments. It has a short half-life, which makes it difficult to maintain a steady state concentration. It also has a low bioavailability, which makes it difficult to achieve therapeutic concentrations.
Orientations Futures
2-ethyl-N-phenylmorpholine-4-carboxamide has several potential future directions for research. It has been shown to have potential use in the treatment of alcohol withdrawal syndrome and neuropathic pain. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of neuroinflammatory diseases. Further research is needed to fully understand the mechanisms of action of 2-ethyl-N-phenylmorpholine-4-carboxamide and its potential therapeutic uses.
Méthodes De Synthèse
2-ethyl-N-phenylmorpholine-4-carboxamide is synthesized from 2-aminopyridine and ethyl chloroformate. The reaction proceeds in the presence of triethylamine and produces 2-ethylpyridine-4-carboxylate. The carboxylate group is then converted to an amide by reacting it with N-phenylmorpholine in the presence of thionyl chloride. The resulting product is 2-ethyl-N-phenylmorpholine-4-carboxamide.
Applications De Recherche Scientifique
2-ethyl-N-phenylmorpholine-4-carboxamide has been extensively studied for its anxiolytic properties. It has been shown to be effective in the treatment of generalized anxiety disorder, panic disorder, and post-traumatic stress disorder. 2-ethyl-N-phenylmorpholine-4-carboxamide has also been studied for its potential use in the treatment of alcohol withdrawal syndrome and neuropathic pain.
Propriétés
IUPAC Name |
2-ethyl-N-phenylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-12-10-15(8-9-17-12)13(16)14-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOZWHAIJAZNPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

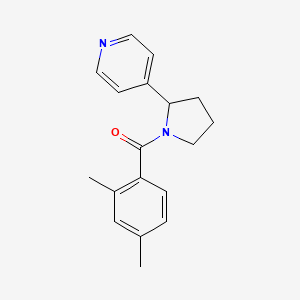
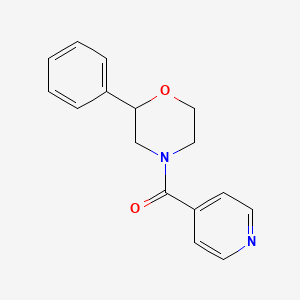
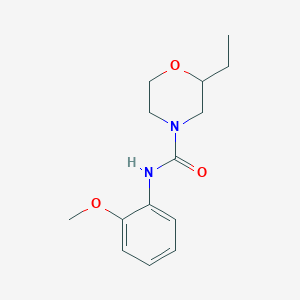
![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-3-yl)methanone](/img/structure/B7494183.png)
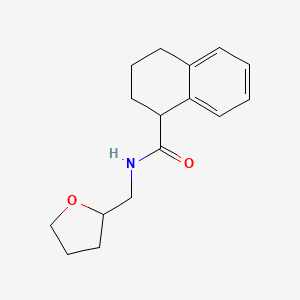
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-2,2-dimethylpropan-1-one](/img/structure/B7494197.png)
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one](/img/structure/B7494210.png)
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-3,3-dimethylbutan-1-one](/img/structure/B7494216.png)

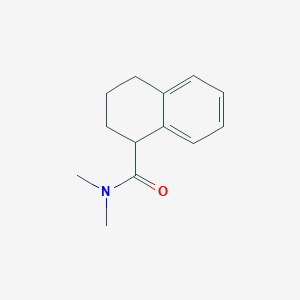
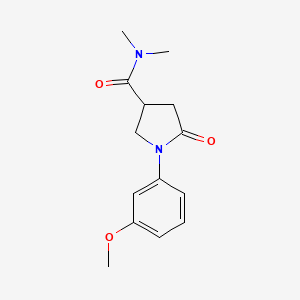
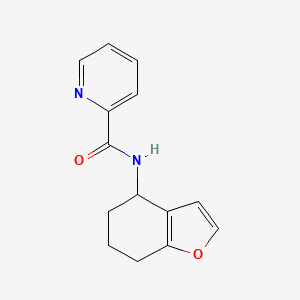

![1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea](/img/structure/B7494267.png)